molecular formula C10H16Cl2N2O B3089086 2-(Piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1189722-67-5

2-(Piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B3089086
CAS No.: 1189722-67-5
M. Wt: 251.15 g/mol
InChI Key: BENCQYUXONFCAZ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)pyridine dihydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a piperidin-3-yloxy group at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and synthetic applications. Its molecular formula is C10H14Cl2N2O, with a molecular weight of 265.14 g/mol (estimated from analogous compounds in ). The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENCQYUXONFCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in synthesizing therapeutic agents, especially those targeting neurological disorders. Its structural characteristics facilitate enhanced interactions with biological targets.

Applications :

  • Neurological Disorders : Research indicates that derivatives of 2-(Piperidin-3-yloxy)pyridine are being explored for their potential in treating conditions such as depression, anxiety, and schizophrenia due to their ability to modulate neurotransmitter systems .
  • Lead Compounds : The compound is utilized as a lead structure for developing new drugs, particularly those that require high solubility and bioavailability.

Agricultural Chemicals

Overview : The compound is also employed in formulating agrochemicals, which are essential for pest control and crop protection.

Applications :

  • Pesticides : Studies have shown that derivatives of this compound exhibit effective insecticidal properties, contributing to improved agricultural yields while minimizing environmental impacts .
  • Herbicides : Research into its application as a herbicide has indicated potential efficacy against specific weed species, enhancing crop management strategies.

Material Science

Overview : In material science, 2-(Piperidin-3-yloxy)pyridine dihydrochloride is investigated for its potential in creating advanced materials.

Applications :

  • Polymers and Coatings : The compound's unique properties make it suitable for developing durable polymers and protective coatings that resist environmental degradation .
  • Nanomaterials : Its use in synthesizing nanomaterials is being explored for applications in electronics and photonics.

Biochemical Research

Overview : The compound plays a significant role in biochemical research, particularly in understanding enzyme interactions and cellular processes.

Applications :

  • Enzyme Studies : It is used to investigate enzyme kinetics and mechanisms, contributing to the development of enzyme inhibitors for therapeutic purposes .
  • Cellular Mechanisms : Research focuses on how this compound affects cellular signaling pathways, which is crucial for developing new therapeutic strategies.

Diagnostic Tools

Overview : There is ongoing research into the use of this compound in diagnostic assays.

Applications :

  • Biomarker Detection : Its application in detecting specific biomolecules can lead to earlier and more accurate disease diagnoses, particularly in oncology and infectious diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Pharmaceutical DevelopmentNeurological treatmentsEnhanced bioavailability
Agricultural ChemicalsPesticides and herbicidesImproved crop yields
Material ScienceAdvanced polymers and coatingsIncreased durability
Biochemical ResearchEnzyme interaction studiesInsights into therapeutic targets
Diagnostic ToolsBiomarker detectionEarly disease diagnosis

Case Study 1: Neurological Drug Development

A recent study explored the synthesis of novel compounds based on this compound aimed at treating major depressive disorder. The results indicated significant efficacy in preclinical models, highlighting the compound's potential as a lead structure for future drug development.

Case Study 2: Agrochemical Efficacy

Field trials conducted with formulations containing derivatives of this compound demonstrated a marked reduction in pest populations while maintaining crop health. This study underscores the importance of such compounds in sustainable agriculture practices.

Case Study 3: Material Durability

Research into polymer blends incorporating this compound revealed enhanced resistance to UV degradation compared to standard materials. This finding suggests promising applications in outdoor materials exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-(Piperidin-3-yloxy)pyridine dihydrochloride C10H14Cl2N2O 265.14 Piperidin-3-yloxy at pyridine C2
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride C11H16Cl2N2O2 303.17 Methoxy at C2; piperidinyloxy at C4
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride C11H18Cl2N2O 265.18 Methyl at C3; piperidinyloxy at C4
5-Chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride C10H13Cl3N2O 285.60 Chlorine at C5
ABT-089 (2-methyl-3-(S-pyrrolidinylmethoxy)pyridine dihydrochloride) C11H18Cl2N2O 265.18 Methyl at C2; pyrrolidinylmethoxy at C3
2-(Piperidin-3-yl)pyrimidine dihydrochloride C9H15Cl2N3 236.14 Piperidin-3-yl at pyrimidine C2

Key Observations :

  • Substituent Position and Size : The position of the piperidinyloxy group (C2 vs. C4) and additional substituents (e.g., methoxy, methyl, chlorine) significantly alter steric bulk and electronic properties. For example, the methoxy group in the C2-substituted analogue increases polarity compared to the parent compound .
  • Heterocycle Core : Substituting pyridine with pyrimidine (as in 2-(piperidin-3-yl)pyrimidine) introduces additional nitrogen atoms, affecting solubility and hydrogen-bonding capacity .

Table 2: Pharmacological Profiles

Compound Name Biological Activity Mechanism/Application Reference
This compound Limited direct data; inferred role as a synthetic intermediate or modulator Potential cholinergic or enzyme-targeting agent
ABT-089 Cognitive enhancement in aged monkeys (45% error reduction in spatial tasks) Neuronal nicotinic acetylcholine receptor modulator
5-Chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride No direct activity data; chlorine likely enhances lipophilicity and target binding Probable enzyme inhibitor or antiviral agent
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride Unspecified activity; methoxy group may improve metabolic stability Hypothesized CNS or antimicrobial application

Key Observations :

  • ABT-089 : Demonstrates robust cognitive-enhancing effects in preclinical models, outperforming nicotine in potency (1.3 µmol/kg/day vs. 62 µmol/kg/day for nicotine) .
  • Chlorine Substitution : The chloro-analogue’s increased lipophilicity (logP ~2.5 estimated) may enhance blood-brain barrier penetration compared to the parent compound .

Biological Activity

2-(Piperidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15Cl2N2O
  • Molecular Weight : 250.17 g/mol

The compound features a piperidine ring, which is known to interact with various receptors in the central nervous system (CNS) and other biological systems.

1. Allosteric Modulation
This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in several neurological conditions, including Alzheimer's disease. By modulating this receptor, the compound may help restore cholinergic signaling disrupted in neurodegenerative diseases.

2. Neuroprotective Effects
Research indicates that it may provide neuroprotective benefits by promoting neuronal survival pathways, potentially mitigating cognitive decline associated with neurodegenerative disorders.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cell LineIC50 (µM)
Breast Cancer7.9 - 92
Ovarian Cancer10 - 50
Colorectal Cancer15 - 60

These findings suggest that structural modifications in piperidine derivatives can significantly influence their potency against cancer cells.

Neuropharmacological Studies

In animal models, the compound has shown promise in alleviating symptoms associated with cognitive impairment. For example:

  • Scopolamine-Induced Amnesia : In studies involving rodents, administration of the compound improved memory deficits attributed to scopolamine-induced amnesia. The mechanism involved enhanced cholinergic transmission through M4 receptor modulation.

Case Studies

1. Alzheimer's Disease Model
A preclinical study using transgenic mice models for Alzheimer's disease showed that administration of this compound led to significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation, a hallmark of Alzheimer's pathology.

2. Pain Management
Another investigation explored the compound's role as a dual ligand for histamine H3 and sigma-1 receptors. This dual action demonstrated potential efficacy in managing nociceptive and neuropathic pain, suggesting a novel approach for pain relief with fewer side effects compared to existing analgesics .

Q & A

Basic: What are the standard protocols for synthesizing 2-(piperidin-3-yloxy)pyridine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidin-3-ol precursors. For example:

  • Reagents : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group in piperidin-3-ol, facilitating nucleophilic attack on a halogenated pyridine .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are common for their polarity and ability to stabilize intermediates .
  • Optimization : Adjust reaction time (typically 12–24 hours) and temperature (room temperature to 80°C) based on TLC monitoring. Post-synthesis, precipitate the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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